Physical Form: DCHA Salt vs. Free Acid
The DCHA salt form of Boc-DL-Phe(Boc)-OH is isolated as a white crystalline powder, whereas the corresponding free acid (Boc-DL-Phe(4-COOtBu)-OH) is typically obtained as an oil or amorphous gum. This difference in physical state is intrinsic to Boc-amino acid DCHA salts, which form stable crystalline lattices with dicyclohexylamine. The free acid requires additional seed-crystal-induced crystallization steps to solidify [1]. The crystalline DCHA salt ensures accurate weighing, flowability for automated SPPS, and resistance to moisture absorption.
| Evidence Dimension | Physical state at 20 °C |
|---|---|
| Target Compound Data | White crystalline powder (DCHA salt) |
| Comparator Or Baseline | Free acid Boc-DL-Phe(4-COOtBu)-OH: viscous oil or amorphous solid requiring seeded crystallization [1] |
| Quantified Difference | Qualitative: crystalline solid vs. oil/semi-solid; critical for automated solid dispensing |
| Conditions | Visual inspection; patent CN112661672A describes the oily nature of Boc-amino acid free acids and the need for DCHA salt formation to obtain crystalline solids. |
Why This Matters
Crystalline form directly impacts gravimetric accuracy in automated SPPS and reduces hygroscopicity-driven weight errors during storage.
- [1] CN112661672A – Crystallization method of Boc-amino acid. Shandong Jincheng Kerui Chemical Co., Ltd., 2021. https://eureka.patsnap.com/patent-CN112661672A View Source
